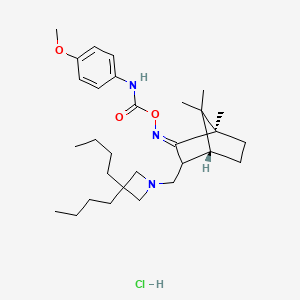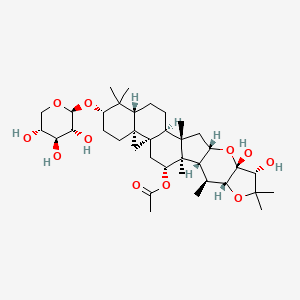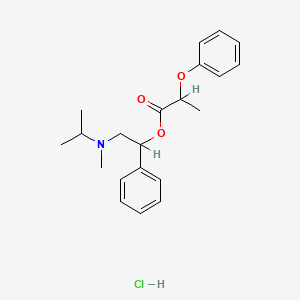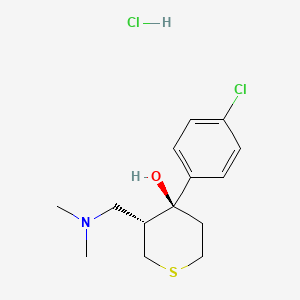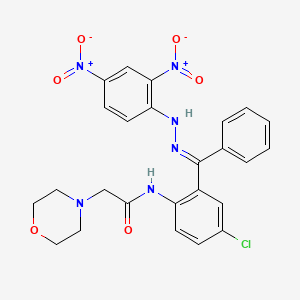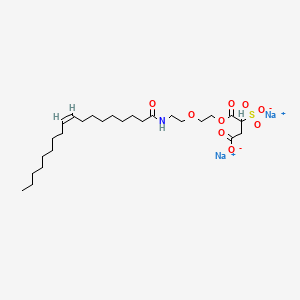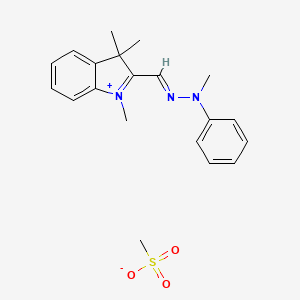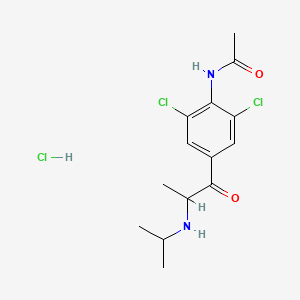
Acetamide, N-(2,6-dichloro-4-(2-((1-methylethyl)amino)-1-oxopropyl)phenyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(2,6-dichloro-4-(2-((1-methylethyl)amino)-1-oxopropyl)phenyl)-, monohydrochloride is a complex organic compound with significant applications in various fields This compound is characterized by its unique chemical structure, which includes a dichlorophenyl group and an isopropylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2,6-dichloro-4-(2-((1-methylethyl)amino)-1-oxopropyl)phenyl)-, monohydrochloride typically involves multiple steps, including the introduction of the dichlorophenyl group and the isopropylamino group. The reaction conditions often require specific catalysts and reagents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to be efficient and cost-effective, ensuring that the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2,6-dichloro-4-(2-((1-methylethyl)amino)-1-oxopropyl)phenyl)-, monohydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often leading to the formation of simpler compounds.
Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce amines.
Scientific Research Applications
Acetamide, N-(2,6-dichloro-4-(2-((1-methylethyl)amino)-1-oxopropyl)phenyl)-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including its effects on specific molecular targets.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-(2,6-dichloro-4-(2-((1-methylethyl)amino)-1-oxopropyl)phenyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acetamide derivatives with different substituents on the phenyl ring or the amine group. Examples include:
- N-(2,6-dichloro-4-nitrophenyl)acetamide
- N-(4-acetylphenyl)-2-phenoxyacetamide
Uniqueness
The uniqueness of Acetamide, N-(2,6-dichloro-4-(2-((1-methylethyl)amino)-1-oxopropyl)phenyl)-, monohydrochloride lies in its specific chemical structure, which imparts unique properties and reactivity. This makes it particularly valuable for certain applications in scientific research and industry.
Properties
CAS No. |
97111-06-3 |
|---|---|
Molecular Formula |
C14H19Cl3N2O2 |
Molecular Weight |
353.7 g/mol |
IUPAC Name |
N-[2,6-dichloro-4-[2-(propan-2-ylamino)propanoyl]phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C14H18Cl2N2O2.ClH/c1-7(2)17-8(3)14(20)10-5-11(15)13(12(16)6-10)18-9(4)19;/h5-8,17H,1-4H3,(H,18,19);1H |
InChI Key |
ZGSLFMOFIPOUFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(C)C(=O)C1=CC(=C(C(=C1)Cl)NC(=O)C)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



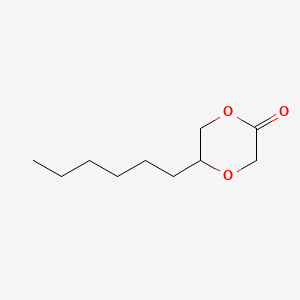

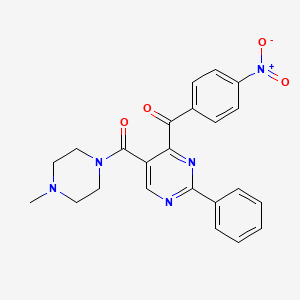
![[3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12761017.png)
